11-chloro-N-[3-(1H-imidazol-1-yl)propyl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide
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Overview
Description
11-chloro-N-[3-(1H-imidazol-1-yl)propyl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It features multiple functional groups, including an imidazole ring, a trifluoromethyl group, and a quinazoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-chloro-N-[3-(1H-imidazol-1-yl)propyl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide involves several key steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through various methods, such as the Van Leusen imidazole synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with aldehydes and amines.
Construction of the Quinazoline Core: The quinazoline core can be synthesized via cyclization reactions involving appropriate precursors, such as anthranilic acid derivatives and formamide.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Final Coupling and Functionalization: The final step involves coupling the imidazole and quinazoline intermediates, followed by chlorination and carboxamide formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
11-chloro-N-[3-(1H-imidazol-1-yl)propyl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide undergoes various types of chemical reactions:
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, tert-butyl hydroperoxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products
Oxidation Products: Oxidized imidazole derivatives.
Reduction Products: Reduced quinazoline derivatives.
Substitution Products: Substituted derivatives with various nucleophiles.
Scientific Research Applications
11-chloro-N-[3-(1H-imidazol-1-yl)propyl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Research: The compound serves as a model for studying the reactivity and properties of heterocyclic compounds.
Industrial Applications:
Mechanism of Action
The mechanism of action of 11-chloro-N-[3-(1H-imidazol-1-yl)propyl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds, while the quinazoline core can interact with hydrophobic pockets in proteins . These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
11-chloro-N-[3-(1H-imidazol-1-yl)propyl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide: can be compared with other heterocyclic compounds, such as:
Uniqueness
- The combination of the imidazole ring, trifluoromethyl group, and quinazoline core in This compound provides unique chemical properties and biological activity .
- The presence of the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability .
Properties
Molecular Formula |
C22H18ClF3N6O |
---|---|
Molecular Weight |
474.9 g/mol |
IUPAC Name |
15-chloro-N-(3-imidazol-1-ylpropyl)-11-(trifluoromethyl)-12,13,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,10,13,15-heptaene-14-carboxamide |
InChI |
InChI=1S/C22H18ClF3N6O/c23-16-18(21(33)28-8-3-10-31-11-9-27-12-31)30-32-19(22(24,25)26)15-7-6-13-4-1-2-5-14(13)17(15)29-20(16)32/h1-2,4-5,9,11-12H,3,6-8,10H2,(H,28,33) |
InChI Key |
BKXJIHFSBJDCHT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(N3C(=C(C(=N3)C(=O)NCCCN4C=CN=C4)Cl)N=C2C5=CC=CC=C51)C(F)(F)F |
Origin of Product |
United States |
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